Chemical and physical properties of 2,3,5-Triiodobenzaldehyde
Chemical and physical properties of 2,3,5-Triiodobenzaldehyde
An In-depth Technical Guide to 2,3,5-Triiodobenzaldehyde
Authored by: A Senior Application Scientist
Introduction
In the landscape of synthetic organic chemistry and materials science, halogenated aromatic aldehydes serve as pivotal building blocks. Their unique electronic properties and reactivity profiles make them indispensable precursors for a wide array of complex molecules. Among these, 2,3,5-Triiodobenzaldehyde (C₇H₃I₃O) stands out due to its heavily substituted aromatic core. The presence of three bulky, electron-withdrawing iodine atoms profoundly influences the molecule's steric and electronic characteristics, offering a unique platform for synthetic transformations. This guide provides a comprehensive technical overview of 2,3,5-Triiodobenzaldehyde, detailing its chemical and physical properties, spectroscopic signature, synthetic utility, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Core Molecular Identity and Structure
2,3,5-Triiodobenzaldehyde is a halogenated aromatic aldehyde where a benzene ring is substituted with an aldehyde group (-CHO) and three iodine atoms at the 2, 3, and 5 positions.[1][2] This substitution pattern creates a sterically hindered and electron-deficient aromatic system.
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// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Define nodes for substituents CHO_C [label="C", pos="2.6,1.5!"]; CHO_H [label="H", pos="3.4,0.75!"]; CHO_O [label="O", pos="3.4,2.25!"]; I2 [label="I", pos="-2.6,1.5!"]; I3 [label="I", pos="-2.6,-1.5!"]; I5 [label="I", pos="2.6,-1.5!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,0!"];
// Draw bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Double bonds edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6;
// Substituent bonds edge [style=solid]; C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=bold]; C2 -- I2; C3 -- I3; C5 -- I5; C4 -- H4; C6 -- H6;
} Caption: Chemical structure of 2,3,5-Triiodobenzaldehyde.
Physicochemical Properties
The physical characteristics of 2,3,5-Triiodobenzaldehyde are dictated by its high molecular weight and the presence of polarizable iodine atoms. These properties are critical for selecting appropriate solvents, reaction conditions, and purification techniques.
| Property | Value | Source(s) |
| CAS Number | 477534-99-9 | [3] |
| Molecular Formula | C₇H₃I₃O | [3] |
| Molecular Weight | 483.81 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 134-138 °C | [1] |
| Boiling Point | 413.1 ± 45.0 °C (Predicted) | [1] |
| Density | 2.891 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Information not widely available for the aldehyde, but related compounds like 2,3,5-triiodobenzoic acid are insoluble in water and soluble in polar organic solvents like ethanol and DMSO.[4][5][6][7] Similar solubility is expected. | N/A |
Synthesis and Chemical Reactivity
As a halogenated benzaldehyde, 2,3,5-Triiodobenzaldehyde is a valuable intermediate in organic synthesis.[1][2] Its primary utility lies in its ability to be transformed into other functional groups or to serve as a scaffold for building more complex molecules.
The aldehyde functional group is susceptible to a variety of transformations:
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Oxidation: Can be readily oxidized to the corresponding 2,3,5-triiodobenzoic acid, a compound with known applications as a plant growth regulator and a precursor in medicinal chemistry.[4][6]
-
Reduction: Can be reduced to form 2,3,5-triiodobenzyl alcohol.
-
Nucleophilic Addition: The aldehyde carbonyl is electrophilic and can react with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.
-
Condensation Reactions: Can participate in reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.
The iodine substituents are relatively stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C bonds at specific positions on the aromatic ring. This makes the molecule a versatile precursor for creating diverse 1,3,5-trisubstituted benzene derivatives.[8]
dot graph TD { A[2,3,5-Triiodobenzaldehyde] -->|Oxidation| B(2,3,5-Triiodobenzoic Acid); A -->|Reduction| C(2,3,5-Triiodobenzyl Alcohol); A -->|Nucleophilic Addition(e.g., R-MgBr)| D(Substituted Secondary Alcohol); A -->|Cross-Coupling(e.g., Suzuki)| E(Aryl-Substituted Derivatives); B --> F{Applications inAgrochemicals &Medicinal Chemistry}; D --> G{Complex Molecule Synthesis}; E --> H{Materials Science &Drug Discovery};
} Caption: Synthetic utility of 2,3,5-Triiodobenzaldehyde.
Spectroscopic Characterization Workflow
Elucidating the structure and confirming the purity of 2,3,5-Triiodobenzaldehyde relies on a combination of standard spectroscopic techniques. The causality behind using multiple methods is to obtain orthogonal data points, each providing unique information about the molecule's structure, which together create a comprehensive and validated chemical identity.
dot graph TD { subgraph "Sample Preparation" A(Dissolve in appropriate deuterated solvent, e.g., DMSO-d6 or CDCl3) end
} Caption: Workflow for spectroscopic validation.
Expected Spectroscopic Data:
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Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1685-1715 cm⁻¹ , characteristic of the C=O stretching vibration of an aromatic aldehyde.[9] Additional peaks corresponding to the aldehyde C-H stretch would appear around 2720 cm⁻¹ and 2820 cm⁻¹ . Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
-
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5-10.5 ppm . Its integration would correspond to one proton.
-
Aromatic Protons: Two protons are present on the aromatic ring (at C4 and C6). Due to the unsymmetrical substitution, they would appear as distinct signals, likely doublets, in the aromatic region (δ 7.0-8.5 ppm ). The exact chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the iodine atoms.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-CHO): A signal in the highly downfield region of δ 185-195 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The carbons bonded to iodine (C2, C3, C5) would appear at unusually high field for aromatic carbons (typically δ 90-110 ppm ) due to the "heavy atom effect." The remaining carbons (C1, C4, C6) would resonate in the more typical aromatic region of δ 120-150 ppm .
-
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z ≈ 484 . Key fragmentation patterns would include the loss of a hydrogen atom (M-1) and the loss of the aldehyde group (M-29), as well as characteristic isotopic patterns due to the presence of iodine.
Applications in Drug Development and Research
While direct applications of 2,3,5-Triiodobenzaldehyde are not as widely documented as its corresponding carboxylic acid, its role as a synthetic intermediate is critical. Halogenated, and particularly iodinated, organic molecules are of significant interest in medicinal chemistry and drug development for several reasons:
-
Metabolic Stability: The introduction of heavy halogens like iodine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Binding Affinity: The large, polarizable nature of iodine can lead to favorable halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.
-
Radiolabeling and Imaging: Iodine's isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are used in medical imaging (SPECT, PET) and radiotherapy. 2,3,5-Triiodobenzaldehyde can serve as a precursor for synthesizing radiolabeled compounds for diagnostic and therapeutic applications.[10][11] The stable iodine atoms can be exchanged for radioactive isotopes in the final steps of a synthesis.[12]
-
Precursor for Bioactive Molecules: It is a key starting material for producing compounds like 2,3,5-Triiodobenzoic Acid (TIBA), which is known to be an inhibitor of polar auxin transport in plants and has been used to study hormone signaling pathways.[4][6] Such inhibitors can serve as tool compounds to probe biological systems.
Safety, Handling, and Storage
As with any highly functionalized chemical, proper handling of 2,3,5-Triiodobenzaldehyde is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the aldehyde is not as common as for the related acid, the hazards can be inferred from its structure and data for similar compounds.
| Safety Aspect | Recommendation | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent skin and eye contact. Standard practice for handling solid organic chemicals.[13][14] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Minimize dust generation. Avoid inhalation, ingestion, and contact with skin and eyes. | Inferred from the hazards of related tri-iodinated compounds which can cause skin, eye, and respiratory irritation.[13][14][15] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C. | To prevent degradation from moisture, light, or air. Aldehydes can be susceptible to oxidation.[1] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air. | Standard first aid procedures for chemical exposure.[13][14] |
| Stability & Incompatibility | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and direct sunlight. | Aldehydes can be oxidized, and the aromatic ring can react under harsh conditions.[13][16] |
Conclusion
2,3,5-Triiodobenzaldehyde is more than a simple aromatic aldehyde; it is a specialized chemical tool. Its densely functionalized core, characterized by three iodine atoms, provides a unique combination of steric hindrance and electronic properties that chemists and drug discovery professionals can exploit. From its role as a precursor for metabolically stable drug candidates to its potential in the synthesis of imaging agents, this compound represents a versatile platform for innovation. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.
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Safety Data Sheet - 3-Amino-2,4,6-triiodobenzoic acid. (2025, September 14). Thermo Fisher Scientific. Retrieved from [Link]
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2,3,5-Triiodobenzoic acid | C7H3I3O2. (n.d.). PubChem. Retrieved from [Link]
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Solubility of 2,3,5-triiodobenzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]
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Chen, J., & Li, Z. (2018). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 16(34), 6245-6249. Retrieved from [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
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The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (n.d.). MDPI. Retrieved from [Link]
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